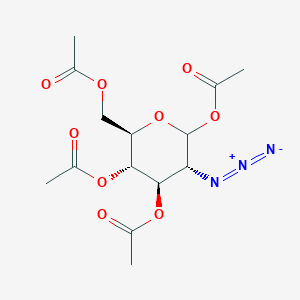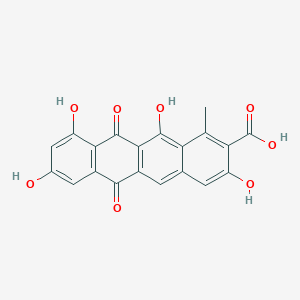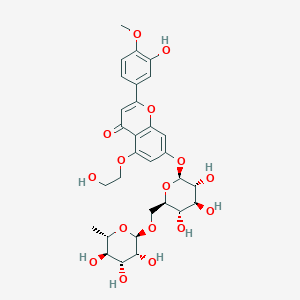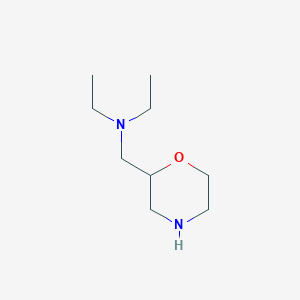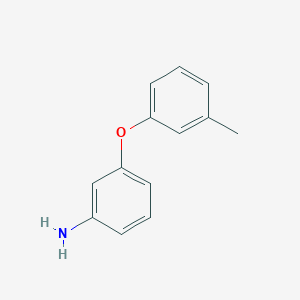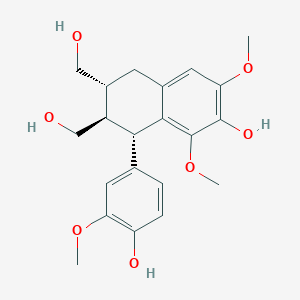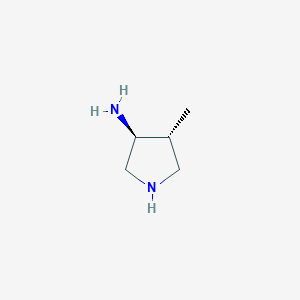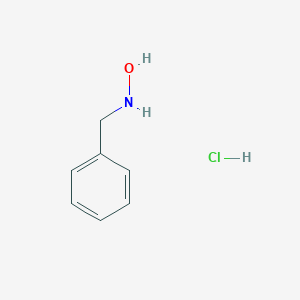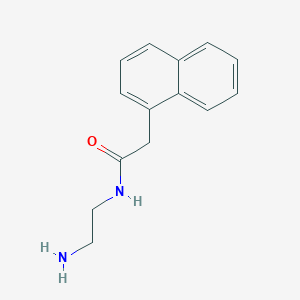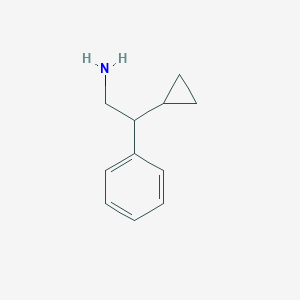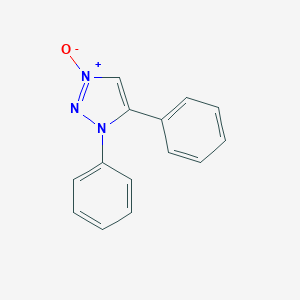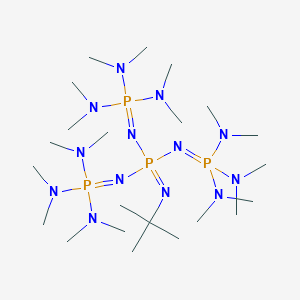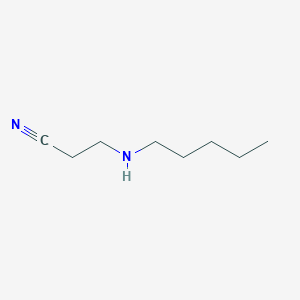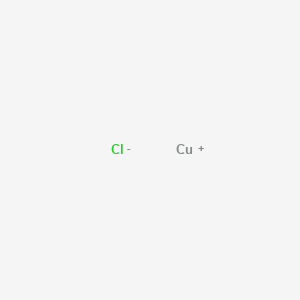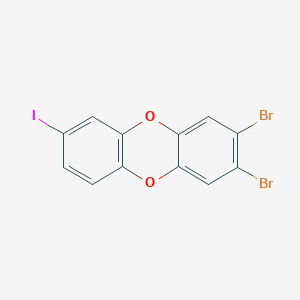
2,3-dibromo-7-iododibenzo-p-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-2,3-dibromodibenzo-p-dioxin is a halogenated derivative of dibenzo-p-dioxin. This compound is characterized by the presence of iodine and bromine atoms attached to the dibenzo-p-dioxin core. It has the molecular formula C12H5Br2IO2 and a molecular weight of 467.88 g/mol. Dibenzo-p-dioxins are known for their environmental persistence and potential toxicological effects.
準備方法
The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin typically involves halogenation reactions. One common method is the bromination of dibenzo-p-dioxin followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
7-Iodo-2,3-dibromodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound back to dibenzo-p-dioxin or other derivatives.
Substitution: Halogen atoms in 7-Iodo-2,3-dibromodibenzo-p-dioxin can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Iodo-2,3-dibromodibenzo-p-dioxin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halogenated dibenzo-p-dioxins and related compounds.
Biology: This compound serves as a probe to study the binding affinity of aryl hydrocarbon receptors in different species.
Medicine: Research into its potential toxicological effects helps in understanding the impact of halogenated dioxins on human health.
Industry: It may be used in the development of materials with specific properties, such as flame retardants or other specialized chemicals.
作用機序
The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can modulate the expression of genes involved in xenobiotic metabolism and other cellular processes. The pathways involved include the activation of cytochrome P450 enzymes, leading to the metabolism of the compound and its potential toxic effects .
類似化合物との比較
7-Iodo-2,3-dibromodibenzo-p-dioxin can be compared with other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar in structure but with bromine atoms instead of iodine.
2,3,7,8-Tetrachlorodibenzofuran: A related compound with a similar toxicological profile.
The uniqueness of 7-Iodo-2,3-dibromodibenzo-p-dioxin lies in its specific halogenation pattern, which can influence its chemical reactivity and biological interactions.
特性
CAS番号 |
117333-18-3 |
|---|---|
分子式 |
C12H5Br2IO2 |
分子量 |
467.88 g/mol |
IUPAC名 |
2,3-dibromo-7-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |
InChIキー |
SGBICHSMBOYOFD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
正規SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Key on ui other cas no. |
117333-18-3 |
同義語 |
2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


